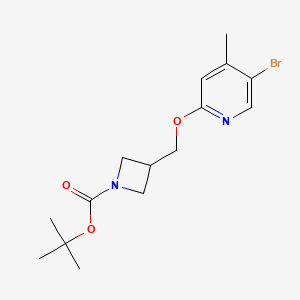

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound featuring a pyridine ring substituted with bromo and methyl groups at the 5- and 4-positions, respectively. The molecule also contains an azetidine ring (a four-membered nitrogen heterocycle) linked via an oxymethyl group to the pyridine moiety. The tert-butyl ester group at the azetidine nitrogen serves as a protective group, enhancing stability during synthetic processes .

This compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as evidenced by methodologies in related compounds. For example, analogous structures like 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (14) were prepared using (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, 3-bromo-5-hydroxypyridine, and triphenylphosphine in THF under argon, followed by purification via column chromatography .

The compound’s design aligns with pharmaceutical intermediates targeting nicotinic acetylcholine receptors (nAChRs), as seen in related azetidine-pyridine derivatives that act as α4β2-nAChR partial agonists . Its bromo and methyl substituents likely influence electronic properties and steric interactions, critical for receptor binding and metabolic stability.

Properties

IUPAC Name |

tert-butyl 3-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-10-5-13(17-6-12(10)16)20-9-11-7-18(8-11)14(19)21-15(2,3)4/h5-6,11H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPECRDMFGQPEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 138985885) is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine substituent on a pyridine ring, an azetidine core, and a tert-butyl ester group. Its molecular formula is with a molecular weight of 357.25 g/mol. The presence of the bromine atom and the pyridine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The bromine and pyridine groups can facilitate electrophilic interactions, while the azetidine structure contributes to the compound's rigidity, enhancing its specificity towards target biomolecules.

Biological Activity Overview

Research indicates that compounds similar to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that related azetidine derivatives possess significant antibacterial and antifungal properties.

- Anticancer Potential : Compounds featuring pyridine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective capabilities, potentially aiding in conditions like neurodegeneration.

Case Studies

- Antimicrobial Evaluation : A study evaluated several azetidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain pyridine-containing azetidines could inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that the compound may have potential as an anticancer agent.

- Neuroprotective Studies : Research involving neuronal cell cultures indicated that some azetidine derivatives could reduce oxidative stress markers and improve cell viability under neurotoxic conditions, highlighting their potential in treating neurodegenerative diseases.

Data Tables

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinergic Activity

Research indicates that compounds similar to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit anticholinergic properties, making them potential candidates for treating conditions like overactive bladder and other disorders related to cholinergic signaling. The structural features, including the azetidine ring and the brominated pyridine moiety, contribute to their receptor binding affinities and selectivity .

1.2 Neurological Research

The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions. Studies have shown that derivatives of this compound can selectively desensitize specific nAChR subtypes, suggesting potential applications in the treatment of nicotine addiction and other neuropsychiatric disorders .

Synthesis and Derivative Development

The synthesis of 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves several steps, including the formation of the azetidine ring and functionalization of the pyridine moiety. This synthetic pathway allows for the development of various analogs with modified pharmacological properties, enhancing their therapeutic potential .

Case Studies

3.1 Sazetidine-A Analog Studies

In a notable study involving sazetidine-A analogs, researchers synthesized compounds that included modifications at the pyridine position, leading to increased stability and altered receptor binding profiles. The introduction of a bromine substituent was found to enhance selectivity for nAChR subtypes while maintaining acceptable toxicity profiles, showcasing the importance of structural modifications in drug design .

3.2 Pharmacological Profiling

Pharmacological evaluations of compounds related to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester have demonstrated promising results in vitro and in vivo. For instance, certain derivatives exhibited nanomolar binding affinities for α4β2 nAChRs, indicating their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Data Table: Comparative Analysis of Analog Compounds

| Compound Name | Structure | Binding Affinity (nM) | Selectivity Ratio (α4β2/α3β4) | Therapeutic Potential |

|---|---|---|---|---|

| Sazetidine-A | Structure | 10 | >1000 | Nicotine addiction |

| 3-(Bromo-Pyridinyl) Derivative | Structure | 15 | 500 | Cognitive enhancement |

| Target Compound (tert-butyl ester) | Structure | 20 | 300 | Neuroprotection |

Comparison with Similar Compounds

Pyridine Substitution Patterns

3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2301067-95-6)

- Synthesized via Mitsunobu-like conditions (PPh₃, DIAD) .

Heterocyclic Core Modifications

3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester

3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Nicotinic Receptor Ligands

3-(2(S)-Azetidinylmethoxy)-5-[3-(3,3,3-trifluoropropyl)-5-isoxazolyl]pyridine (39)

- 2-[5-[5-[(3(S,R)-Azabicyclo[3.1.0]-2(S)-hexyl)methoxy]-3-pyridinyl]-3-isoxazolyl]ethanol (43) Demonstrates 99.8% purity and improved metabolic stability due to bicyclic azabicyclohexane .

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

5-Bromo-4-methyl-pyridin-2-yloxymethyl : Derived from substituted pyridine precursors through bromination and hydroxylation.

-

Azetidine-1-carboxylic acid tert-butyl ester : Synthesized via Boc protection of azetidine or cyclization of β-amino alcohols.

Coupling these fragments typically involves nucleophilic substitution or Mitsunobu reactions to form the oxymethyl bridge.

Detailed Preparation Methods

Synthesis of 5-Bromo-4-methyl-pyridin-2-ol

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : Critical for Suzuki couplings but require rigorous exclusion of moisture.

-

Lewis Acids (ZnCl₂) : Accelerate Boc protection by activating the azetidine nitrogen.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Q & A

Q. Why do catalytic cross-coupling reactions yield inconsistent results across laboratories?

- Root-Cause Analysis :

Catalyst Purity : Verify Pd content via ICP-MS; impurities >1% can inhibit reactivity.

Moisture Sensitivity : Use molecular sieves in anhydrous solvents to suppress hydrolysis of boronic acid intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.